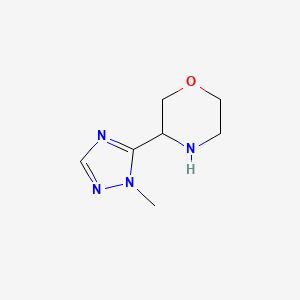

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Overview

Description

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine, also known as MTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTM belongs to the family of triazolylmorpholine compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antibacterial Applications

The 1,2,4-triazole core, a component of “3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine”, has been extensively studied for its antibacterial properties. Research indicates that triazole derivatives exhibit significant activity against a variety of bacterial strains, including those resistant to other antibiotics . This makes them valuable candidates for the development of new antibacterial drugs, especially in the face of rising antibiotic resistance.

Antifungal Therapeutics

Triazole compounds, including those related to the morpholine derivative , are well-known for their antifungal efficacy. Clinically important antifungal agents such as itraconazole and voriconazole feature the triazole ring, highlighting its critical role in treating fungal infections . The ability to disrupt fungal cell membrane synthesis is a key mechanism behind the success of these compounds.

Antiviral Drug Design

The triazole ring structure is also a feature in antiviral drug design. Ribavirin, a broad-spectrum antiviral medication, incorporates the triazole motif and demonstrates the potential of triazole derivatives in combating viral diseases . The morpholine derivative could be explored for similar applications, given its structural similarity.

Anticancer Research

In the realm of cancer research, triazole derivatives have shown promise due to their ability to form non-covalent bonds with enzymes and receptors, which can be exploited to induce anticancer activities . The morpholine derivative could potentially be synthesized into compounds that selectively target cancer cells or pathways.

Agrochemical Development

The triazole core is not just limited to medical applications; it also extends to agrochemistry. Its derivatives can be used to develop new pesticides and herbicides, contributing to the protection of crops and ensuring food security .

Material Chemistry Innovations

In material chemistry, the unique bonding properties of triazole derivatives allow for the creation of novel materials with desirable characteristics such as increased stability or specific reactivity . This can lead to advancements in various industries, from manufacturing to electronics.

Analgesic and Anti-inflammatory Agents

The analgesic and anti-inflammatory properties of triazole derivatives make them suitable for incorporation into pain relief and anti-inflammatory medications . This is particularly relevant for chronic conditions where long-term medication is required.

Antidepressant Formulations

Lastly, the triazole structure has been utilized in the development of antidepressants. Its ability to modulate neurotransmitter systems in the brain can be harnessed to create more effective treatments for mental health conditions .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole derivatives can have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that triazole derivatives can have diverse biological activities , suggesting that this compound may have various molecular and cellular effects.

Action Environment

It is known that a polytriazolylamine ligand can stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine may be influenced by environmental factors such as the presence of certain ions.

properties

IUPAC Name |

3-(2-methyl-1,2,4-triazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-12-3-2-8-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWFUAWSYUJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)

![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)

![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)

![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)